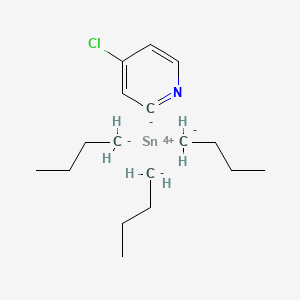
butane;4-chloro-2H-pyridin-2-ide;tin(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane;4-chloro-2H-pyridin-2-ide;tin(4+) is a complex organotin compound that combines the properties of butane, a simple alkane, with a chlorinated pyridine derivative and a tin ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butane;4-chloro-2H-pyridin-2-ide;tin(4+) typically involves the reaction of 4-chloro-2H-pyridine with a tin(IV) precursor in the presence of butane. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-tin bond. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions or other organotin synthesis methods. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Butane;4-chloro-2H-pyridin-2-ide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tin species.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, butane;4-chloro-2H-pyridin-2-ide;tin(4+) is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the development of new catalytic systems for cross-coupling reactions.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive organotin compounds, which may exhibit antimicrobial or anticancer properties.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Organotin compounds have shown promise in the treatment of certain diseases, and butane;4-chloro-2H-pyridin-2-ide;tin(4+) may serve as a valuable lead compound for drug development.
Industry
Industrially, the compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
作用机制
The mechanism of action of butane;4-chloro-2H-pyridin-2-ide;tin(4+) involves its interaction with molecular targets through the tin center. The tin ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations.
相似化合物的比较
Similar Compounds
4-Chloropyridine: A simpler chlorinated pyridine derivative used in organic synthesis.
Butylstannane: An organotin compound with a butyl group attached to tin.
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Uniqueness
Butane;4-chloro-2H-pyridin-2-ide;tin(4+) is unique due to its combination of a butane moiety, a chlorinated pyridine ring, and a tin ion. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
属性
IUPAC Name |
butane;4-chloro-2H-pyridin-2-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUHAZYYCWLWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CN=[C-]C=C1Cl.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate](/img/structure/B8065532.png)
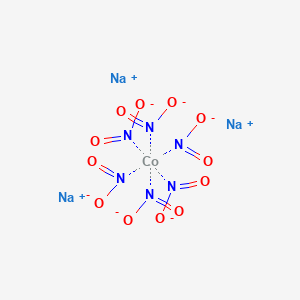
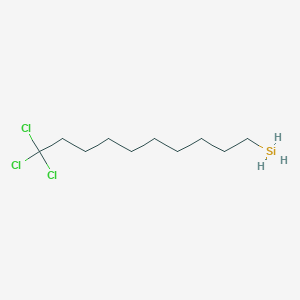
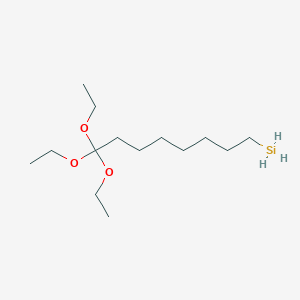
![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)
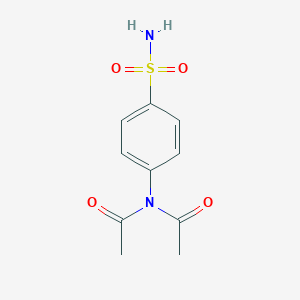
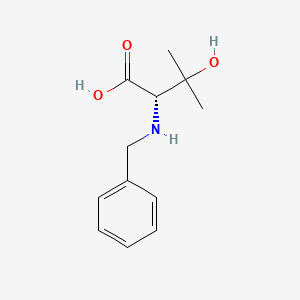
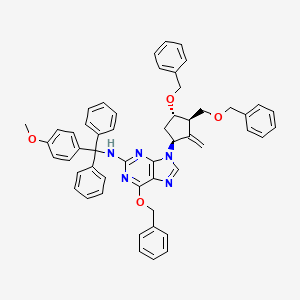
![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)

![3-Pyridinecarboxylic acid, 6-[1-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B8065597.png)
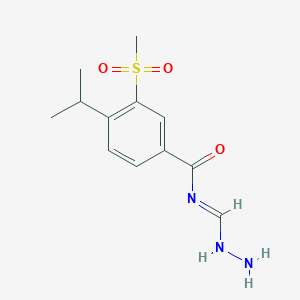
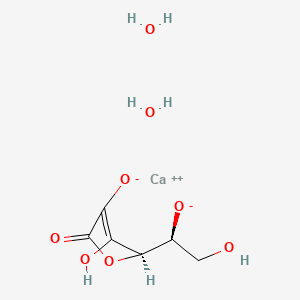
![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)
